N-(2-Benzoylphenyl)-5-chloro-2-hydroxybenzamide

Lipophilicity Membrane permeability Drug-likeness

N-(2-Benzoylphenyl)-5-chloro-2-hydroxybenzamide (CAS 648922-95-6) is a synthetic benzamide derivative combining a 5-chloro-2-hydroxybenzamide pharmacophore with a 2-benzoylphenyl N-aryl substituent (molecular formula C₂₀H₁₄ClNO₃, molecular weight 351.8 g/mol). This compound belongs to the broader N-benzoyl-2-hydroxybenzamide class, which has demonstrated antiprotozoal activity against P.

Molecular Formula C20H14ClNO3
Molecular Weight 351.8 g/mol
CAS No. 648922-95-6
Cat. No. B12584762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Benzoylphenyl)-5-chloro-2-hydroxybenzamide
CAS648922-95-6
Molecular FormulaC20H14ClNO3
Molecular Weight351.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)Cl)O
InChIInChI=1S/C20H14ClNO3/c21-14-10-11-18(23)16(12-14)20(25)22-17-9-5-4-8-15(17)19(24)13-6-2-1-3-7-13/h1-12,23H,(H,22,25)
InChIKeyKRBYCQNWFCPZQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-(2-Benzoylphenyl)-5-chloro-2-hydroxybenzamide (CAS 648922-95-6) – Structural Identity & Baseline Characterization


N-(2-Benzoylphenyl)-5-chloro-2-hydroxybenzamide (CAS 648922-95-6) is a synthetic benzamide derivative combining a 5-chloro-2-hydroxybenzamide pharmacophore with a 2-benzoylphenyl N-aryl substituent (molecular formula C₂₀H₁₄ClNO₃, molecular weight 351.8 g/mol) [1]. This compound belongs to the broader N-benzoyl-2-hydroxybenzamide class, which has demonstrated antiprotozoal activity against P. falciparum, Trypanosoma, and Leishmania species [2]. Unlike the well-characterized anthelmintic niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide), the benzoylphenyl moiety replaces the electron-withdrawing nitro group with a benzoyl substituent, substantially altering the compound's physicochemical profile [1].

Why N-(2-Benzoylphenyl)-5-chloro-2-hydroxybenzamide Cannot Be Casually Substituted by In-Class Analogs


Although the 5-chloro-2-hydroxybenzamide scaffold is shared with niclosamide and several of its anticancer derivatives, the N-aryl group identity profoundly modulates both physicochemical properties and biological target engagement [1]. The 2-benzoylphenyl substituent in this compound confers a computed LogP of 5.5, substantially higher than niclosamide's ~4.15, and a topological polar surface area (TPSA) of 66.4 Ų versus 92.5 Ų for niclosamide [2]. Furthermore, the ortho-benzoyl regioisomer (2-benzoylphenyl) differs from the para-substituted variant (N-(4-benzoylphenyl)-5-chloro-2-hydroxybenzamide, CAS 648922-63-8) in LogP (5.5 vs. 4.6) while maintaining an identical TPSA (66.4 Ų) . These measured and computed differences in lipophilicity, hydrogen-bonding capacity, and regioisomeric geometry mean that in-class compounds cannot be assumed interchangeable for target binding, cellular permeability, or metabolic stability without empirical validation.

Quantitative Differentiation Evidence: N-(2-Benzoylphenyl)-5-chloro-2-hydroxybenzamide vs. Closest Analogs


Higher Lipophilicity (LogP 5.5) vs. Niclosamide (LogP 4.15) – Implications for Membrane Permeability

The target compound exhibits a computed LogP (XLogP3-AA) of 5.5, representing an increase of approximately 1.35 log units (∼22-fold higher octanol-water partition coefficient) compared with niclosamide (XLogP 4.15) [1][2]. This difference arises from the replacement of the 2-chloro-4-nitrophenyl moiety in niclosamide with the 2-benzoylphenyl group, which adds an additional aromatic ring and a carbonyl without introducing hydrogen-bond donors.

Lipophilicity Membrane permeability Drug-likeness Physicochemical profiling

Reduced Topological Polar Surface Area (TPSA 66.4 Ų) vs. Niclosamide (TPSA 92.5 Ų) – Blood-Brain Barrier Penetration Potential

The target compound has a topological polar surface area of 66.4 Ų, 26.1 Ų lower than niclosamide's TPSA of 92.47 Ų [1][2]. Compounds with TPSA < 90 Ų are generally considered to have favorable blood-brain barrier penetration potential, whereas niclosamide exceeds this threshold, consistent with its limited CNS exposure [1][2].

TPSA Blood-brain barrier CNS penetration Drug-likeness

Regioisomeric Differentiation: 2-Benzoylphenyl vs. 4-Benzoylphenyl – Divergent Lipophilicity at Constant TPSA

The 2-benzoylphenyl regioisomer (target compound) and 4-benzoylphenyl regioisomer (CAS 648922-63-8) share the same molecular formula, molecular weight (351.78 g/mol), and TPSA (66.4 Ų), yet differ in LogP by 0.9 units (5.5 vs. 4.6) [1]. This LogP difference arises from the proximity of the benzoyl carbonyl to the amide linkage in the ortho-substituted isomer, which may reduce solvent exposure of the polar amide group through intramolecular interactions.

Regioisomer Positional isomer Lipophilicity SAR

Class-Level Antiparasitic Potential: N-Benzoyl-2-hydroxybenzamide Scaffold Active Against Drug-Resistant P. falciparum

The N-benzoyl-2-hydroxybenzamide scaffold, which includes the target compound, has demonstrated promising antiprotozoal activity. In a published structure-activity relationship study, the optimized compound 1r within this series exhibited activity 21-fold superior to chloroquine against the drug-resistant K1 strain of P. falciparum [1]. While the specific IC₅₀ of the target compound has not been publicly reported against this strain, the shared N-benzoyl-2-hydroxybenzamide core suggests potential applicability for antimalarial screening programs.

Antimalarial P. falciparum K1 Antiprotozoal Drug resistance

Enhanced Hydrogen-Bond Acceptor Profile vs. N-(2-Benzoylphenyl)benzamide – Added Pharmacophore Functionality

The target compound incorporates the 5-chloro-2-hydroxybenzamide moiety (3 hydrogen-bond acceptors, 2 donors) compared to N-(2-benzoylphenyl)benzamide (CAS 29670-64-2), which lacks the chlorine and hydroxyl substituents and has only 2 H-bond acceptors and 0 H-bond donors [1]. The additional hydroxyl group in the target compound contributes to a higher TPSA (66.4 vs. 49.66 Ų) and enables potential metal-coordination interactions (e.g., zinc chelation in HDAC or metalloenzyme targets) [1].

Hydrogen bonding Pharmacophore Ligand efficiency Scaffold comparison

Optimal Procurement and Research Application Scenarios for N-(2-Benzoylphenyl)-5-chloro-2-hydroxybenzamide (648922-95-6)


Screening for CNS-Penetrant Antiparasitic Agents

Based on its favorable TPSA of 66.4 Ų (below the 90 Ų threshold for BBB penetration) and substantially lower polarity than niclosamide (TPSA 92.5 Ų), this compound is a rational procurement choice for screening programs targeting cerebral malaria or CNS-stage trypanosomiasis where brain penetration is essential [1][2].

Lipid Metabolism Enzyme Inhibitor Discovery

The high LogP (5.5) and the presence of the benzoylphenyl moiety suggest potential interactions with lipid-binding pockets of enzymes such as PPARγ or acid ceramidase, for which related benzoylphenyl derivatives have shown inhibitory activity [1]. This compound may serve as a starting point for medicinal chemistry optimization targeting hyperlipidemia or sphingolipid metabolism disorders [2].

Regioisomer-Dependent Structure-Activity Relationship (SAR) Studies

The 0.9 LogP unit difference between the 2-benzoylphenyl (target) and 4-benzoylphenyl positional isomers, despite identical TPSA, makes this pair an excellent tool set for probing the contribution of lipophilicity versus hydrogen-bonding geometry to target binding and cellular activity [1][2]. Researchers can use both isomers in parallel to de-convolute SAR.

Chemical Probe Development for Metalloenzyme Targets

The 2-hydroxybenzamide motif in the target compound provides a metal-chelating pharmacophore absent in simpler N-(2-benzoylphenyl)benzamide analogs (which lack the hydroxyl group). This makes the compound suitable for screening against zinc-dependent enzymes (HDACs, matrix metalloproteinases) or other metalloenzyme targets requiring bidentate ligand interactions [1][2].

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